

Comprehensive Application Notes and Protocols for Carzenide (4-Sulfamoylbenzoic acid)

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Compound Focus: Carzenide

CAS No.: 138-41-0

Cat. No.: S002764

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Introduction and Chemical Profile

Carzenide (4-Sulfamoylbenzoic acid) is a sulfonamide-based compound with significant importance in biochemical research and pharmaceutical development. It serves as a **potent carbonic anhydrase II (CAII) inhibitor** and is recognized as the **primary circulating metabolite** of the drug Mafenide in plasma. Researchers are investigating **Carzenide** for potential applications in **epilepsy and cervical cancer** research, leveraging its specific enzyme inhibition characteristics [1] [2].

Table 1: Physicochemical Properties of **Carzenide**

Property	Value
CAS Number	138-41-0
Molecular Formula	C ₇ H ₇ NO ₄ S
Molecular Weight	201.20 g/mol
Appearance	White to off-white solid powder

Property	Value
Melting Point	285-295 °C
LogP	0.5
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	5
SMILES Notation	<chem>O=C(O)C1=CC=C(S(=O)(N)=O)C=C1</chem>
InChI Key	UCAGLBKTLXCODC-UHFFFAOYSA-N

Analytical Methods and Protocols

HPLC Analysis Protocol

Method Summary: **Carzenide** can be effectively analyzed using **reverse-phase (RP) HPLC** with simple conditions. The method is scalable and can be adapted for **pharmacokinetic studies** or **preparative separation** of impurities [3].

Table 2: HPLC Conditions for **Carzenide** Analysis

Parameter	Specification
Column	Newcrom R1 (reverse-phase with low silanol activity)
Mobile Phase	Acetonitrile (MeCN), water, and phosphoric acid
MS-Compatible Alternative	Replace phosphoric acid with formic acid
Particle Size Options	Standard particles or 3µm for fast UPLC applications
Applications	Quality control, impurity profiling, pharmacokinetics

Experimental Procedure:

- **Mobile Phase Preparation:** Prepare mobile phase containing acetonitrile, water, and phosphoric acid in optimized ratios (method development required for specific applications)
- **Column Equilibration:** Equilibrate Newcrom R1 column with mobile phase until stable baseline is achieved
- **Standard Solution Preparation:** Dissolve **Carzenide** reference standard in appropriate solvent (e.g., DMSO or mobile phase) at concentration of 1 mg/mL
- **Sample Preparation:** Prepare test samples in compatible solvent system, filter through 0.45µm membrane filter
- **Chromatographic Conditions:**
 - Flow rate: 1.0 mL/min (adjust for column dimensions)
 - Detection: UV detection at appropriate wavelength (to be determined experimentally)
 - Injection volume: 10-20 µL
 - Column temperature: Ambient or controlled (25°C recommended)
- **System Suitability:** Ensure resolution, tailing factor, and theoretical plates meet acceptance criteria before sample analysis

Solubility and Stock Solution Preparation*Table 3: Solubility and Stock Solution Preparation*

Parameter	Condition	Result
In Vitro Solubility	DMSO	~100 mg/mL (~497.02 mM)
In Vivo Formulation 1	10% DMSO + 90% (20% SBE-β-CD in Saline)	≥2.5 mg/mL (12.43 mM)
In Vivo Formulation 2	10% DMSO + 90% Corn Oil	≥2.5 mg/mL (12.43 mM)
Storage Conditions	-80°C	6 months
Storage Conditions	-20°C	1 month

Stock Solution Preparation Protocol:

- **Calculate** required mass based on desired concentration and volume
- **Weigh** accurately **Carzenide** powder using analytical balance

- **Dissolve** in pre-selected solvent (DMSO recommended for highest concentration)
- **Mix thoroughly** using vortex mixer until complete dissolution
- **Aliquot** into working volumes to avoid repeated freeze-thaw cycles
- **Store** at recommended temperatures with proper labeling

Biological Activity and Experimental Applications

Carbonic Anhydrase Inhibition

Carzenide functions as a **strong competitive inhibitor** of carbonic anhydrase II (CAII), an enzyme crucial for pH regulation and various physiological processes [1]. This inhibitory activity forms the basis for its potential research applications in conditions where CAII dysregulation is implicated.

CAII Inhibition Assay Protocol:

- **Enzyme Preparation:** Prepare recombinant CAII enzyme in appropriate buffer system (typically phosphate buffer, pH 7.4)
- **Inhibitor Dilution:** Prepare serial dilutions of **Carzenide** in DMSO or assay buffer
- **Reaction Setup:** Combine enzyme, inhibitor, and substrate in optimized ratios
- **Kinetic Measurements:** Monitor enzyme activity using established methods (e.g., esterase activity assay with 4-nitrophenyl acetate as substrate)
- **Data Analysis:** Calculate IC₅₀ values using appropriate nonlinear regression analysis

Cellular Studies

In **HeLa cells** (cervical cancer cell line), **Carzenide** (at 100 μ M concentration with 2-hour pretreatment) has been shown to render the fluorescence signal induced by FMRs-CA negligible, demonstrating effective cellular penetration and target engagement [1].

Cell-Based Assay Protocol:

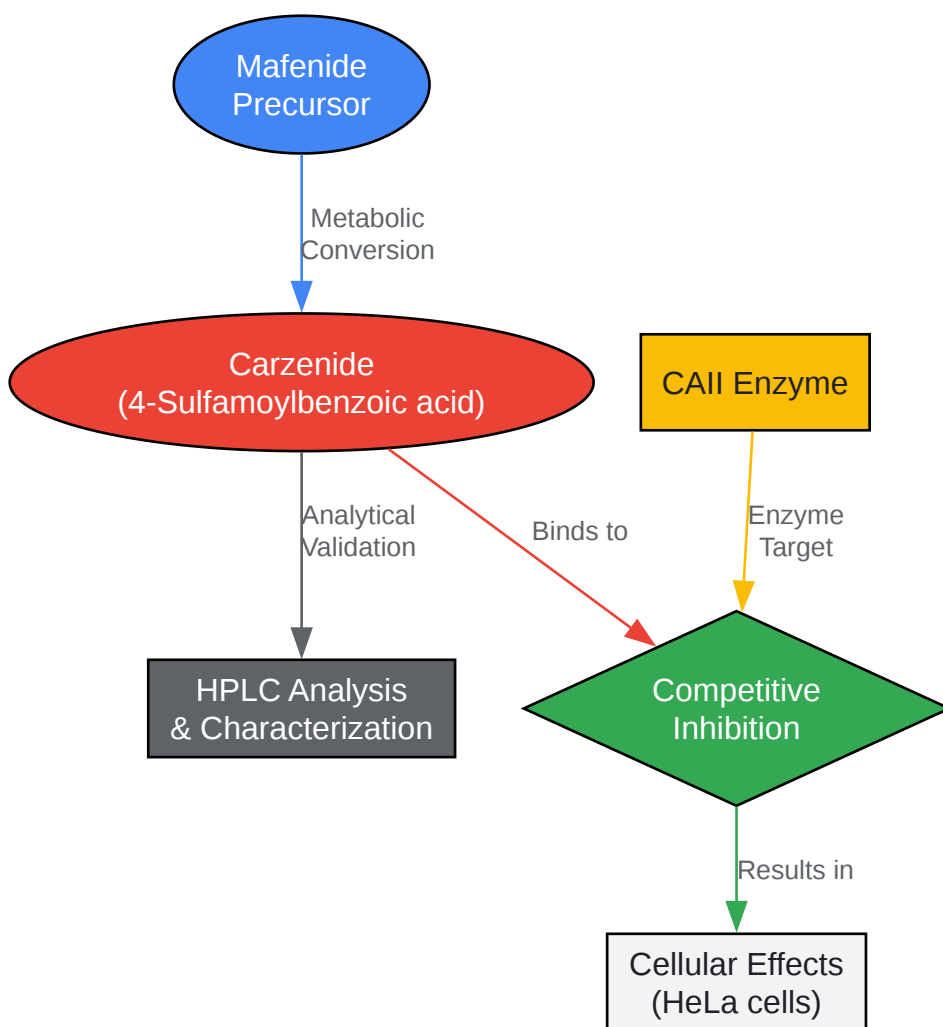
- **Cell Culture:** Maintain HeLa cells in appropriate medium (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂)
- **Compound Treatment:** Prepare **Carzenide** working solutions in cell culture-compatible solvents
- **Pretreatment:** Incubate cells with 100 μ M **Carzenide** for 2 hours
- **Staining:** Apply FMRs-CA fluorescent probe according to established protocols

- **Imaging and Analysis:** Visualize using fluorescence microscopy and quantify fluorescence intensity

Experimental Workflows and Signaling Pathways

Carzenide Metabolic Pathway and Experimental Workflow

The following diagram illustrates **Carzenide's** metabolic relationship and general experimental approach:

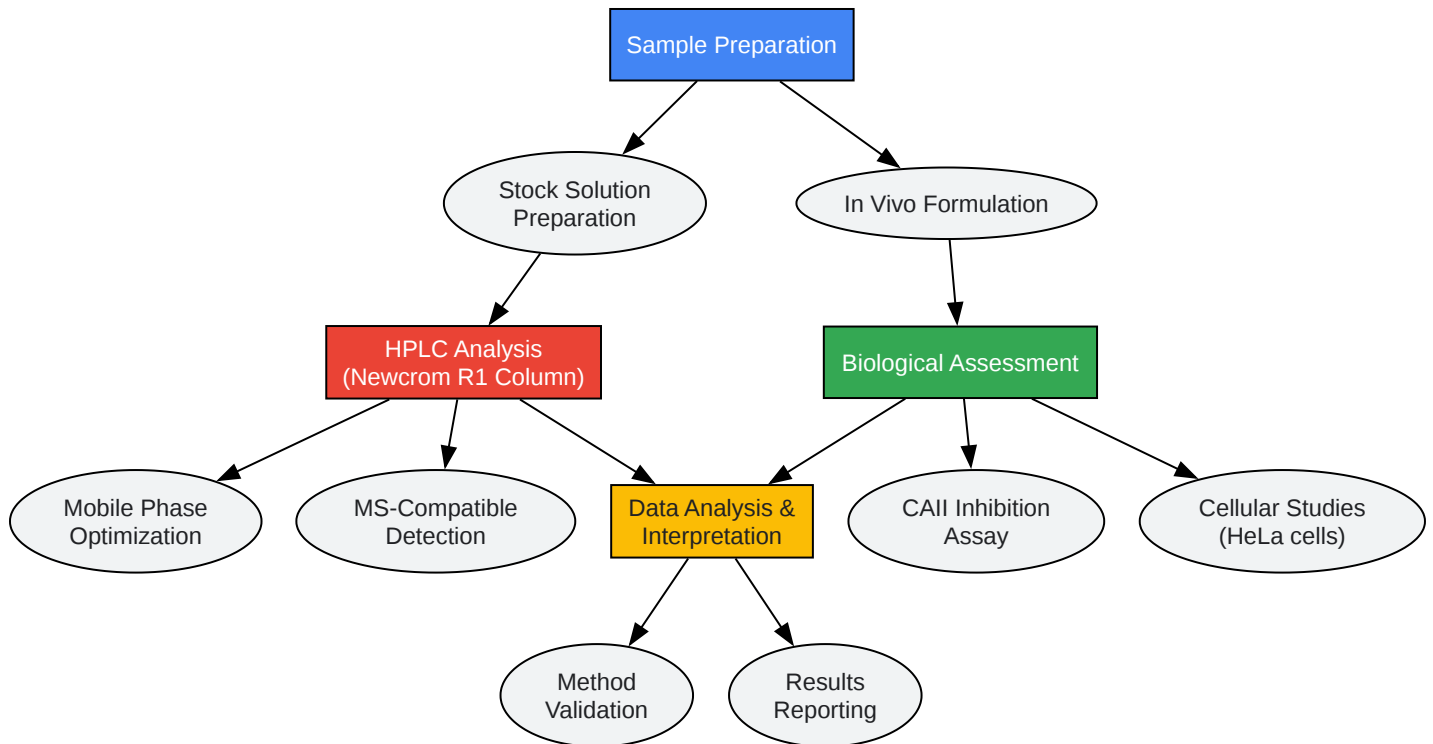


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Diagram 1: **Carzenide** Metabolic Pathway and Experimental Workflow (76 characters)

Comprehensive Research Methodology

The following diagram outlines the complete experimental methodology for **Carzenide** research:



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Diagram 2: **Carzenide** Research Methodology (40 characters)

Technical Considerations and Applications

Research Applications

Carzenide's primary research applications include:

- **Enzyme inhibition studies** focusing on carbonic anhydrase isoforms
- **Cellular signaling research** in cancer cell lines, particularly cervical cancer
- **Metabolic studies** investigating the conversion from Mafenide and subsequent effects
- **Analytical method development** for sulfonamide-based compounds

Stability and Storage Considerations

Optimal Storage Conditions:

- **Powder form:** -20°C for 3 years or 4°C for 2 years
- **Solution form:** -80°C for 6 months or -20°C for 1 month
- **Shipping:** Stable at ambient temperature for several days during ordinary shipping

Safety and Handling

While comprehensive safety data may be limited, researchers should:

- Handle all chemical substances using appropriate personal protective equipment
- Conduct operations in well-ventilated areas, particularly when working with powder forms
- Follow institutional chemical hygiene plans and disposal regulations
- Consider **Carzenide** as for research use only, not for human administration [1] [2]

Conclusion

These application notes and protocols provide researchers with comprehensive methodological approaches for working with **Carzenide**. The compound represents an important **sulfonamide-based CAII inhibitor** with potential applications in **epilepsy and cervical cancer research**. The detailed protocols for **HPLC analysis, solubility preparation, and biological assessment** enable reproducible experimental workflows across different research settings. The structural simplicity of **Carzenide**, as a metabolite of Mafenide, aligns with the **lead optimization strategy** of structural simplification in drug discovery, which aims to improve synthetic accessibility and pharmacodynamic/pharmacokinetic profiles [4].

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References

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